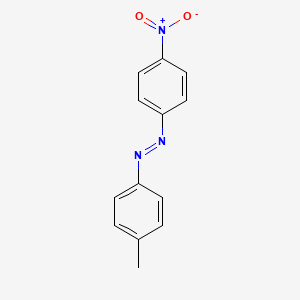

(4-Methylphenyl)(4-nitrophenyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

29418-58-4 |

|---|---|

Molecular Formula |

C13H11N3O2 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(4-methylphenyl)-(4-nitrophenyl)diazene |

InChI |

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h2-9H,1H3 |

InChI Key |

ILLZCQXUVXWGJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylphenyl 4 Nitrophenyl Diazene

Classical Diazo Coupling Reactions

The most traditional and widely employed method for synthesizing (4-Methylphenyl)(4-nitrophenyl)diazene is through a diazo coupling reaction. This process is a type of electrophilic aromatic substitution.

Reaction of 4-Methylaniline with 4-Nitrobenzenediazonium Salt

The synthesis is achieved by the reaction between a diazonium salt, which acts as the electrophile, and an activated aromatic compound, the coupling agent. In this specific synthesis, the 4-nitrobenzenediazonium salt is the electrophile, and 4-methylaniline (p-toluidine) serves as the nucleophilic coupling agent.

The reaction is typically conducted in a mildly acidic aqueous solution. The diazonium salt attacks the electron-rich ring of 4-methylaniline. Due to the activating and ortho-, para-directing nature of the methyl group (-CH₃), the coupling preferentially occurs at the para position relative to the methyl group, yielding the desired product. organic-chemistry.orgslideshare.net

Table 1: Typical Reactants and Conditions for Classical Synthesis

| Reactant/Condition | Role | Notes |

|---|---|---|

| 4-Nitroaniline | Precursor for Diazonium Salt | Starting material for the electrophile. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with strong acid to form nitrous acid in situ. |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Acid Medium | Required for the formation of the nitrosonium ion and the diazonium salt. |

| 4-Methylaniline | Coupling Agent | The nucleophile that undergoes electrophilic substitution. |

| Temperature | Reaction Control | Diazotization is performed at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. |

General Principles of Diazonium Salt Formation and Coupling

Diazotization: This is the process of converting a primary aromatic amine into a diazonium salt. libretexts.org The synthesis of the required 4-nitrobenzenediazonium salt begins with the reaction of 4-nitroaniline with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the addition of sodium nitrite (NaNO₂) to a solution of the amine in a strong mineral acid, such as hydrochloric acid or sulfuric acid, maintained at a low temperature (typically 0–5 °C). The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-nitroaniline then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the 4-nitrobenzenediazonium salt is formed. icrc.ac.ir

Coupling: The diazonium salt is a weak electrophile but is reactive enough to attack strongly activated aromatic rings, such as those of phenols and arylamines. organic-chemistry.orglibretexts.org The coupling reaction is an electrophilic aromatic substitution. The diazonium ion attacks the para-position of 4-methylaniline, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate by a weak base (like water or the conjugate base of the acid used) to restore aromaticity and form the stable azo compound, this compound.

Advanced Synthetic Approaches and Modifications

Modern organic synthesis has introduced more sophisticated methods for creating azo compounds, offering alternatives to the classical diazo coupling. These methods can provide access to a wider range of derivatives with high efficiency.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis provides powerful tools for the formation of C-N and N-N bonds. For the synthesis of unsymmetrical azobenzenes, palladium- and copper-based catalysts are prominent.

Palladium-Catalyzed Cross-Coupling: An advanced strategy involves the palladium-catalyzed cross-coupling of N-aryl-N'-silyldiazenes with (hetero)aryl halides or triflates. nih.gov This method allows for the selective construction of non-symmetric azobenzenes with excellent functional group tolerance. nih.govacs.org Another approach is the Buchwald–Hartwig amination reaction between aryl halides and arylhydrazines, which, in the presence of an oxidant (like atmospheric oxygen), can yield unsymmetrical azoarenes in a single step. acs.orgnih.govbeilstein-journals.org

Copper-Catalyzed Oxidative Coupling: Copper catalysts can be used for the aerobic oxidative dehydrogenative coupling of anilines. bohrium.comrsc.org By using a mixture of two different anilines (e.g., 4-methylaniline and 4-nitroaniline), a statistical mixture of products including the desired unsymmetrical azobenzene (B91143) can be obtained, alongside the two symmetrical products. While less selective, this method avoids the need for unstable diazonium intermediates.

Table 2: Comparison of Advanced Synthetic Methods

| Method | Catalyst System (Example) | Reactants | Advantages |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Pd(OAc)₂ / BINAP | Aryl halide + Arylhydrazine | High functional group tolerance, good yields, one-pot procedure. acs.orgnih.gov |

| Palladium-Catalyzed Diazenylation | Pd₂(dba)₃ / dppf | Aryl triflate + Silylated diazene (B1210634) | Direct formation of C(sp²)-N(sp²) bond, predictable synthesis of non-symmetric products. nih.govacs.org |

Stereoselective Synthesis of Diazene Isomers

Azobenzenes, including this compound, can exist as two geometric isomers: E (trans) and Z (cis). The E-isomer, where the aryl groups are on opposite sides of the N=N double bond, is thermodynamically more stable due to reduced steric hindrance. wikipedia.org

In nearly all thermal synthetic methods, including classical diazo coupling and transition-metal-catalyzed reactions, the product is almost exclusively the E-isomer. nih.gov The synthesis of the less stable Z-isomer typically relies on post-synthesis photoisomerization. Irradiation of a solution of the E-isomer with UV light (around 350 nm) can induce conversion to the Z-isomer. beilstein-journals.orgwikipedia.org

Directly synthesizing a stable Z-isomer is challenging and usually requires incorporating the azobenzene unit into a strained molecular structure, such as a macrocycle, which forces the Z configuration to be the more stable form. researchgate.net For an unconstrained molecule like this compound, the direct synthesis of a stable Z form is not a standard procedure.

Mechanistic Investigations of Synthesis Pathways

The mechanism of the classical diazo coupling reaction is well-established as a two-step electrophilic aromatic substitution. slideshare.net The key steps are:

Formation of the Electrophile: The 4-nitrobenzenediazonium ion is generated via diazotization of 4-nitroaniline.

Electrophilic Attack: The diazonium ion attacks the π-system of the electron-rich 4-methylaniline ring, forming a C-N bond and a cationic intermediate (sigma complex). This step is typically the rate-determining step.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final azo product.

For transition-metal-catalyzed reactions, the mechanisms are more complex.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the hydrazine, and subsequent reductive elimination to form the N-N coupled product (a diarylhydrazine), which is then oxidized to the diazene. acs.org

Copper-catalyzed oxidative couplings of anilines are thought to proceed via the formation of aniline radical cations or related species, which then couple to form a hydrazobenzene intermediate. This intermediate is subsequently oxidized by the catalyst and an external oxidant (like O₂) to the final azobenzene. researchgate.net The presence of different substituents on the aniline starting materials influences the reaction kinetics and product distribution. niscpr.res.in

Reaction Intermediates and Transition States

The azo coupling reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key intermediate in this process is a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate.

Upon the approach of the electrophilic 4-nitrobenzenediazonium ion to the electron-rich toluene ring, a pi-complex is initially formed. This is a weak association where the diazonium ion is attracted to the pi-electron cloud of the toluene.

Subsequently, the diazonium ion attacks the para-position of the toluene ring, leading to the formation of the sigma complex . In this intermediate, the aromaticity of the toluene ring is temporarily disrupted, and the positive charge is delocalized across the ring through resonance. The stability of this intermediate is enhanced by the electron-donating nature of the methyl group.

The formation of the sigma complex is the rate-determining step of the reaction and involves a high-energy transition state . This transition state is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-hydrogen bond at the site of substitution. The structure of the transition state resembles that of the sigma complex.

Finally, a base (often water or the conjugate base of the acid used in the diazotization step) abstracts a proton from the sigma complex, leading to the restoration of the aromatic ring and the formation of the final product, this compound. This deprotonation step is fast and has a low activation energy.

Role of Reagents and Reaction Conditions

The success of the synthesis of this compound is highly dependent on the careful control of reagents and reaction conditions.

Reagents:

| Reagent | Role |

| 4-Nitroaniline | The starting primary aromatic amine that is converted into the electrophilic diazonium salt. |

| Sodium Nitrite (NaNO2) | The source of nitrous acid (HNO2) when reacted with a strong acid. |

| Strong Acid (e.g., HCl) | Acts as a catalyst for the formation of nitrous acid and maintains a low pH to prevent the premature decomposition of the diazonium salt and the coupling of the diazonium ion with the unreacted amine. |

| Toluene | The activated aromatic compound (coupling component) that undergoes electrophilic attack by the diazonium salt. |

| Base | A weak base is required in the coupling step to neutralize the acid formed and to facilitate the deprotonation of the sigma complex. The pH must be carefully controlled to be mildly acidic or neutral for optimal coupling. |

Reaction Conditions:

| Condition | Role and Impact |

| Temperature | The diazotization step must be carried out at low temperatures (typically 0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, potentially leading to explosive hazards and reduced yield. The coupling reaction is also generally performed at low temperatures to ensure the stability of the diazonium salt. |

| pH | The pH of the reaction medium is a critical factor. The diazotization is carried out in a strongly acidic medium. For the coupling reaction, the pH needs to be adjusted to a mildly acidic or neutral range. If the pH is too low, the concentration of the phenoxide ion (in the case of phenol coupling partners) is too low, and the reaction is slow. If the pH is too high, the diazonium ion can be converted to the unreactive diazohydroxide or diazotate ion. For coupling with toluene, a mildly acidic to neutral pH is generally preferred. |

| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Aqueous solutions are commonly used for the diazotization step. The coupling reaction may be carried out in the same aqueous medium or in a mixed solvent system to improve the solubility of the coupling component (toluene). |

| Stirring | Efficient stirring is necessary to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures, to maximize the reaction rate and yield. |

Electronic Structure and Advanced Spectroscopic Characterization of this compound

The elucidation of the electronic and structural properties of azo compounds such as this compound is foundational to understanding their behavior and potential applications. A suite of advanced spectroscopic techniques, complemented by quantum chemical computations, provides a comprehensive characterization of this molecule.

Photoisomerization Dynamics and Mechanistic Understanding

Trans-to-Cis and Cis-to-Trans Isomerization Processes

The isomerization of (4-Methylphenyl)(4-nitrophenyl)diazene involves the interconversion between its two geometric isomers. The trans isomer is generally more stable, and the cis isomer reverts to the trans form in the dark.

The photochemical trans-to-cis isomerization is initiated by the absorption of a photon, which excites the molecule from the ground state (S₀) to an electronically excited state, typically the S₁ (n→π) or S₂ (π→π) state. For push-pull azobenzenes like this compound, the π→π* transition is often red-shifted into the visible region of the electromagnetic spectrum. Following excitation, the molecule undergoes rapid, non-radiative decay back to the ground state. This relaxation process can lead to either the original trans isomer or the cis isomer.

The efficiency of this photochemical conversion is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. The quantum yield is influenced by the nature of the excited state and the subsequent relaxation pathways. For many push-pull azobenzenes, the photoisomerization efficiency can be enhanced compared to the parent azobenzene (B91143). This is attributed to the altered potential energy surfaces of the excited states, which can favor the torsional pathway leading to isomerization.

Table 1: Illustrative Quantum Yields for Push-Pull Azobenzene Derivatives (Note: Specific experimental data for this compound is not readily available in the cited literature. The following table presents typical values for analogous push-pull azobenzenes to illustrate the expected range.)

| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans→cis) | Φ (cis→trans) |

| 4-Nitro-4'-(dimethylamino)azobenzene | Various | ~450 | ~0.1-0.2 | ~0.5 |

| 4-Anilino-4'-nitroazobenzene | Various | ~430 | ~0.1 | ~0.4 |

This table is for illustrative purposes and shows data for structurally similar compounds to provide context.

In the absence of light, the less stable cis isomer thermally reverts to the more stable trans isomer. This process, known as thermal back-isomerization, typically follows first-order kinetics. The rate of this reaction is highly dependent on the molecular structure, the solvent, and the temperature.

Two primary mechanisms have been proposed for the thermal cis-to-trans isomerization of azobenzenes: rotation and inversion. The rotational mechanism involves a twisting motion around the N=N double bond, which is facilitated in push-pull systems due to a reduced double-bond character in the ground state and a more polar transition state. The inversion mechanism involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. For push-pull azobenzenes, the rotational pathway is often favored, especially in polar solvents.

Influence of Substituent Effects on Isomerization Rates and Efficiency

The substituents on the phenyl rings play a crucial role in modulating the photoisomerization dynamics of azobenzenes.

In this compound, the methyl group (-CH₃) at the 4-position is an electron-donating group, while the nitro group (-NO₂) at the 4'-position is a strong electron-withdrawing group. This "push-pull" arrangement creates a significant intramolecular charge-transfer character. This electronic asymmetry has several consequences:

Red-Shifted Absorption: The energy gap between the ground and excited states is reduced, leading to the absorption of lower-energy (longer wavelength) light.

Faster Thermal Isomerization: The push-pull substitution stabilizes a charge-separated resonance structure, which reduces the double-bond character of the N=N bond. This lowers the energy barrier for rotation, leading to a faster thermal cis-to-trans isomerization. The half-life of the cis isomer of push-pull azobenzenes can be on the order of milliseconds to seconds, compared to hours for unsubstituted azobenzene.

Altered Excited-State Dynamics: The nature of the excited states is modified, which can influence the photoisomerization quantum yields.

Solvent Effects on Photoisomerization Dynamics

The surrounding solvent medium can significantly impact both the photochemical and thermal isomerization processes. The effects are particularly pronounced for push-pull systems like this compound due to changes in dipole moment between the ground state, excited state, and transition state.

For the thermal cis-to-trans back-isomerization, an increase in solvent polarity generally leads to a faster reaction rate for push-pull azobenzenes. This is consistent with a rotational mechanism that proceeds through a polar transition state, which is stabilized by polar solvents. In contrast, the inversion mechanism is less sensitive to solvent polarity. Therefore, studying the kinetics in different solvents can provide insight into the operative mechanism.

Table 2: Illustrative Solvent Effects on Thermal Isomerization Rate Constants for a Push-Pull Azobenzene (Note: This table is based on general observations for push-pull azobenzenes and is for illustrative purposes.)

| Solvent | Polarity (Dielectric Constant) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Toluene | 2.4 | ~5 |

| Tetrahydrofuran | 7.6 | ~50 |

| Acetone | 21 | ~200 |

| Acetonitrile | 38 | ~500 |

This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for push-pull azobenzenes that isomerize via a rotational mechanism.

Exploration of Conical Intersection Pathways in Photoisomerization

The rapid and efficient non-radiative decay from the excited state back to the ground state during photoisomerization is explained by the concept of conical intersections. A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to switch between surfaces.

For azobenzenes, upon photoexcitation, the molecule's geometry distorts, moving along the excited-state potential energy surface towards a conical intersection with the ground state. The main coordinates involved in reaching the conical intersection are the twisting of the CNNC dihedral angle (rotation) and the in-plane bending of the CNN angles (inversion). After passing through the conical intersection, the molecule is on the ground-state potential energy surface and can relax to either the trans or cis configuration. The topography of the conical intersection and the dynamics of the molecule in its vicinity are thought to determine the quantum yield of the photoisomerization process. Computational studies on push-pull azobenzenes suggest that the torsional mechanism is the primary productive route for isomerization.

Solid State Structure and Supramolecular Interactions

X-ray Crystallography of (4-Methylphenyl)(4-nitrophenyl)diazene and Derivatives

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For the derivatives of this compound, this method has provided invaluable insights into their molecular geometry and packing in the solid state.

For instance, the crystal structure of (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene reveals a triclinic system, while other derivatives exhibit different crystal systems depending on their specific functional groups and the resulting intermolecular forces iucr.org.

Below is a table summarizing representative crystallographic data for a derivative of this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | C13H12N2O4S | Monoclinic | P21/c | 13.800 | 8.2320 | 11.959 | 90 | 103.36 | 90 |

Data for 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, a structurally related compound, is presented to illustrate typical crystallographic parameters researchgate.net.

The conformation of this compound derivatives in the solid state is characterized by the relative orientation of the two aromatic rings. The dihedral angle between the mean planes of the 4-methylphenyl and 4-nitrophenyl rings is a key parameter in defining the molecular shape.

In many derivatives, the two aromatic rings are not coplanar. This twisting is a result of steric hindrance and the influence of crystal packing forces. The dihedral angles observed in various derivatives typically range from approximately 60° to over 70°. For example, in (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene, the asymmetric unit contains two independent molecules with dihedral angles of 70.1(3)° and 73.2(2)° between their aromatic rings iucr.org. Similarly, in 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, the dihedral angle between the benzene rings is 62.73(9)° nih.gov.

The following table presents a selection of dihedral angles found in the crystal structures of related compounds.

| Compound Derivative | Dihedral Angle between Aromatic Rings |

| (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene (Molecule A) | 70.1(3)° iucr.org |

| (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene (Molecule B) | 73.2(2)° iucr.org |

| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline | 62.73(9)° nih.gov |

| (E)-1-[2,2-dibromo-1-(2-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene | 65.73(7)° iucr.org |

| (E)-1-(4-bromophenyl)-2-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene | 60.9(2)° researchgate.net |

| (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene | 64.1(2)° researchgate.net |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions involved in close contacts can be identified. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

C-H…π interactions, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring, play a significant role in the stabilization of the crystal structures of these compounds. These interactions are often observed between adjacent molecules, contributing to the formation of extended networks nih.gov.

In derivatives containing chlorine atoms, C-Cl…π interactions are also prevalent. In these interactions, the chlorine atom acts as a weak Lewis acid, interacting with the π-electron system of a neighboring aromatic ring. For example, in the crystal structure of 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline, molecules are linked by a pair of C—Cl⋯π interactions, forming inversion dimers nih.gov.

While classical hydrogen bonds (e.g., O-H···O, N-H···O) may not be present in the parent this compound, they are crucial in derivatives that contain suitable functional groups. For instance, in related compounds with hydroxyl or amino groups, intermolecular hydrogen bonds are a dominant force in directing the crystal packing, often leading to the formation of chains or sheets researchgate.netresearchgate.netresearchgate.net.

In many of the studied derivatives, weaker C-H···O and C-H···N hydrogen bonds are observed. The oxygen atoms of the nitro group are common acceptors in these interactions. These weak hydrogen bonds, although individually less energetic than classical hydrogen bonds, collectively contribute significantly to the stability of the crystal lattice, often forming intricate networks that link molecules into higher-order structures iucr.orgiucr.orgnih.gov.

π-π stacking interactions are another key feature in the solid-state structures of these aromatic compounds. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from face-to-face to offset or edge-to-face arrangements.

In several derivatives of this compound, π-π stacking interactions are observed, contributing to the formation of columnar or layered structures. For example, in (E)-1-[2,2-dibromo-1-(2-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, π–π stacking interactions, in conjunction with other interactions, consolidate the crystal packing iucr.org. The presence and nature of these interactions can be visualized using the shape-index map from Hirshfeld surface analysis, where adjacent red and blue triangles indicate π–π stacking nih.gov. The centroid-to-centroid distances between stacked rings are typically in the range of 3.5 to 4.0 Å.

Crystal Packing Architectures and Self-Assembly

The combination of the various intermolecular interactions discussed above leads to the self-assembly of this compound derivatives into well-defined crystal packing architectures. The specific arrangement of molecules in the crystal lattice is a delicate balance between the drive to maximize attractive interactions and to minimize repulsive forces.

Common packing motifs include the formation of dimers through C—Cl⋯π interactions nih.gov, chains through hydrogen bonding iucr.org, and layers or sheets held together by a combination of hydrogen bonds and π-π stacking researchgate.net. In some cases, molecules are observed to stack in columns, often stabilized by weak hydrogen bonds and face-to-face π–π interactions iucr.org.

The substituents on the aromatic rings have a profound effect on the final crystal packing. Bulky groups can sterically hinder certain packing arrangements, while functional groups capable of specific interactions, such as hydrogen bonding or halogen bonding, can direct the self-assembly process towards particular architectures iucr.org. The interplay of these factors results in a rich and varied structural chemistry for this class of compounds.

In-depth Analysis of this compound Reveals Scant Data on Solid-State Behavior

A comprehensive review of available scientific literature and crystallographic databases indicates a notable absence of detailed research on the solid-state structure, polymorphism, and photo-switching phenomena of the chemical compound this compound. Despite extensive searches for this specific molecule, also known as 4-methyl-4'-nitroazobenzene, no dedicated studies detailing its polymorphic forms or its photo-responsive behavior in the solid state could be identified.

Azobenzene (B91143) derivatives are a well-studied class of compounds known for their photochromic properties, which involve a reversible transformation between two isomers, typically the more stable trans (or E) form and the less stable cis (or Z) form, upon irradiation with light. This photo-isomerization is the basis for their application in molecular switches, optical data storage, and other light-responsive materials. The efficiency and characteristics of this switching behavior, particularly in the solid state, are highly dependent on the molecular packing and intermolecular interactions within the crystal lattice.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is also of significant interest in the study of molecular solids. Different polymorphs of a photochromic compound can exhibit distinct photo-switching behaviors due to variations in their crystal packing, which can either facilitate or hinder the conformational changes required for isomerization.

While general studies on the solid-state behavior of other substituted azobenzenes are available, providing a foundational understanding of the types of supramolecular interactions and photo-switching mechanisms that can be expected, this information cannot be directly extrapolated to provide a scientifically accurate and detailed account for this compound. The specific electronic and steric effects of the methyl and nitro substituents at the para positions of the phenyl rings will uniquely influence the crystal packing and, consequently, any potential polymorphic and photo-switching behavior.

The absence of specific crystallographic data, such as that which would be found in the Cambridge Structural Database (CSD), and the lack of dedicated photophysical studies in the solid state for this compound mean that a thorough and data-rich discussion on its polymorphism and solid-state photo-switching is not possible at this time. Further experimental research would be required to elucidate these specific properties of this compound.

Reactivity and Advanced Reaction Pathways

Cleavage Reactions of the Azo (-N=N-) Bond

The azo bond is a characteristic and reactive feature of diazene (B1210634) compounds, susceptible to cleavage under various conditions, including reductive, oxidative, and photolytic methods.

Reductive Cleavage: The most common method for cleaving the azo bond is through reduction. This process typically breaks the -N=N- double bond to form two primary amine molecules. For (4-Methylphenyl)(4-nitrophenyl)diazene, reductive cleavage would be expected to yield p-toluidine (B81030) and p-phenylenediamine, as the nitro group is also reduced to an amino group under these conditions. A variety of reducing agents can be employed for this transformation, including sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2) in acidic media, and catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst).

Table 1: Products of Reductive Cleavage of this compound

| Reactant | Expected Cleavage Products |

| This compound | p-Toluidine |

| p-Phenylenediamine |

Oxidative Cleavage: While less common than reductive cleavage, the azo bond can be cleaved under strong oxidizing conditions. However, for aromatic diazenes, the aromatic rings are also susceptible to oxidation, which can lead to a mixture of products and is often less synthetically useful.

Photolytic Cleavage: The azo group can undergo cleavage upon exposure to ultraviolet (UV) light. This photochemical reaction proceeds through the formation of radical intermediates. For an unsymmetrical diazene like this compound, photolysis would generate a 4-methylphenyl radical and a 4-nitrophenyl radical, along with the extrusion of nitrogen gas (N2). These highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or recombination to form biphenyl (B1667301) derivatives. The exact product distribution is highly dependent on the reaction conditions, particularly the nature of the solvent.

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of this compound are influenced by the presence of both an electron-donating group (-CH3) and an electron-withdrawing group (-NO2). These substituents affect the ease with which the molecule can be oxidized or reduced.

The reduction of aromatic azo compounds typically occurs in two successive one-electron transfer steps. The first reversible step forms a stable radical anion. The second, often irreversible, step generates a dianion, which is a stronger base and may be protonated by sources present in the electrochemical medium. The presence of the electron-withdrawing nitro group facilitates the reduction of the azo bond in this compound, shifting its reduction potential to less negative values compared to unsubstituted azobenzene (B91143). Conversely, the electron-donating methyl group would slightly oppose this effect.

The oxidation of most azobenzene derivatives is generally an irreversible process that occurs at high positive potentials and can lead to decomposition of the molecule.

Table 2: General Electrochemical Behavior of Substituted Azobenzenes

| Process | General Characteristics | Influence of Substituents |

| Reduction | Two one-electron steps | Electron-withdrawing groups make reduction easier (less negative potential) |

| Formation of a radical anion and then a dianion | Electron-donating groups make reduction harder (more negative potential) | |

| Oxidation | Generally irreversible | Electron-donating groups make oxidation easier (less positive potential) |

| High positive potential | Electron-withdrawing groups make oxidation harder (more positive potential) |

Role of this compound in Catalysis and Directed Synthesis

While this compound itself is not typically used as a catalyst, the diazene functionality plays a crucial role as a directing group and a traceless linker in a powerful synthetic strategy known as "diazene-directed synthesis" or "diazene-directed fragment assembly".

In this approach, two different molecular fragments can be joined together through a diazene linkage. This temporary connection serves to bring the two fragments into close proximity. Subsequent cleavage of the azo bond, usually by photolysis, generates two radicals within a "solvent cage". These caged radicals can then combine to form a new carbon-carbon or carbon-heteroatom bond with high selectivity, before they can diffuse apart and react with other species. The diazene unit is eliminated as nitrogen gas, making it a "traceless" linker.

Given its asymmetrical nature, this compound could serve as a precursor to more complex unsymmetrical diazenes designed for such directed synthetic applications. For instance, one of the aryl rings could be chemically modified to incorporate a desired molecular fragment before the diazene is used to introduce a second, different fragment.

Mechanism of Diazene-Directed Reactions

The general mechanism for diazene-directed reactions involves the following key steps:

Formation of an Unsymmetrical Diazene: Two different molecular fragments (R1 and R2) are linked via an -N=N- bond to form an R1-N=N-R2 molecule.

Photoexcitation: The diazene is irradiated with light of a suitable wavelength, promoting it to an excited state.

Extrusion of Nitrogen: The excited diazene undergoes fragmentation, releasing a molecule of dinitrogen (N2), a thermodynamically very stable molecule, which provides a strong driving force for the reaction. This step generates a radical pair (R1• and R2•) in close proximity, confined within a solvent cage.

Radical Recombination: Before the radicals can escape the solvent cage, they recombine to form a new bond between R1 and R2.

The efficiency and selectivity of this process depend on the stability of the generated radicals and the properties of the solvent, which influences the integrity of the solvent cage.

Functionalization and Derivatization Reactions

The aromatic rings of this compound are amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents would govern the position of new incoming groups.

On the 4-methylphenyl ring: The methyl group is an ortho-, para-director and an activating group. Since the para position is already occupied by the azo group, further substitution would be directed to the ortho positions (positions 2 and 6).

On the 4-nitrophenyl ring: The nitro group is a meta-director and a deactivating group. Therefore, electrophilic substitution on this ring would be directed to the meta positions (positions 3 and 5).

Furthermore, the nitro group itself can be a site for chemical modification. For example, it can be reduced to an amino group, which can then be further derivatized through reactions such as diazotization, acylation, or alkylation. This would provide a route to a wide range of new derivatives with potentially interesting properties and applications.

Advanced Materials Applications of 4 Methylphenyl 4 Nitrophenyl Diazene

Development of Photochromic Materials and Molecular Switches

The core functionality of (4-Methylphenyl)(4-nitrophenyl)diazene in this context lies in its photochromism—the reversible transformation between two isomers, the stable trans (or E) form and the metastable cis (or Z) form, upon exposure to light. This isomerization induces a significant change in molecular geometry, dipole moment, and absorption spectrum, making it an excellent candidate for molecular switches.

The "push-pull" nature of this molecule, with the methyl group pushing electron density and the nitro group pulling it, is crucial. This configuration leads to a red shift in the absorption bands compared to unsubstituted azobenzene (B91143), allowing the switching process to be triggered by visible light instead of potentially damaging UV radiation. acs.orgnih.gov Theoretical and experimental studies on push-pull azobenzenes demonstrate that such substitutions can be strategically used to tune the spectral properties and influence the efficiency of the photoisomerization process. acs.orgnih.govresearchgate.net The stabilization of the bright ππ* electronic state and a modification of the energy gap between the ππ* and nπ* states can lead to an improved isomerization quantum yield. nih.gov

The switching mechanism involves the following key steps:

E-to-Z Isomerization: Irradiation with light of a specific wavelength (typically in the UV-A or blue region for push-pull systems) excites the stable E-isomer, leading to its conversion to the bent Z-isomer.

Z-to-E Isomerization: The molecule can revert to its stable E-form either by irradiation with a different wavelength of light (often in the visible region) or through thermal relaxation in the dark.

However, the efficiency of this switching is a delicate balance. While the push-pull setup is advantageous for shifting absorption to the visible spectrum, very strong push-pull characteristics can sometimes lead to challenges, such as an increased overlap of the absorption bands of the two isomers or a very short thermal half-life for the Z-isomer, which might be undesirable for applications requiring long-term data storage. researchgate.net

Light-Driven Information Transmitting Systems

The distinct properties of the E and Z isomers of this compound can be leveraged as "0" and "1" states for binary logic, forming the basis of light-driven information transmitting systems at the molecular level. By embedding these molecules into a suitable matrix or system, light can be used to write, erase, and rewrite information. The process relies on using specific wavelengths of light to control the isomeric state of the molecule, thereby modulating a measurable property of the material, such as its absorbance, fluorescence, or refractive index. This remote, non-invasive control is a key advantage for developing advanced optical data storage and processing technologies. ontosight.ai

Fabrication of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in optical communications, data processing, and frequency conversion. This compound is a prime candidate for NLO applications due to its molecular structure. researchgate.net

The key to its NLO properties is the significant intramolecular charge transfer (ICT) from the electron-donating methylphenyl group (the "push") to the electron-accepting nitrophenyl group (the "pull") through the π-conjugated diazene (B1210634) bridge. nih.gov This asymmetric electron distribution results in a large difference between the ground-state and excited-state dipole moments, which is a prerequisite for a high second-order nonlinear optical response, also known as molecular hyperpolarizability (β). nih.govresearchgate.net

Research on various push-pull chromophores has established a strong correlation between the degree of charge transfer and the magnitude of the NLO effect. nih.govresearchgate.net The NLO performance of materials based on this compound can be quantified using techniques like Z-scan or Hyper-Rayleigh Scattering. researchgate.netnih.gov The data below illustrates typical findings for push-pull systems, highlighting the enhancement of NLO properties.

| Property | Description | Significance for this compound |

| Molecular Hyperpolarizability (β) | A measure of a molecule's ability to generate second-harmonic frequencies from incident light. | The push-pull structure creates a large change in dipole moment upon excitation, leading to a high β value. researchgate.net |

| Intramolecular Charge Transfer (ICT) | The light-induced transfer of electron density from the donor side to the acceptor side of the molecule. | The methyl-to-nitro charge transfer is the fundamental electronic process responsible for the NLO response. nih.gov |

| π-Conjugated Bridge | The -N=N- system that facilitates electron delocalization between the two aromatic rings. | The diazene bridge efficiently mediates the charge transfer, connecting the donor and acceptor groups. |

The combination of a strong donor, an efficient bridge, and a strong acceptor in this compound makes it a promising building block for creating bulk materials with substantial second- and third-order NLO activity.

Integration into Molecular Machines and Actuators

Molecular machines are single molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, linear motion) in response to an external stimulus. The significant and reversible change in shape that this compound undergoes during E/Z photoisomerization makes it a fundamental component for light-powered molecular machines and actuators. nih.gov

When light is applied, the molecule switches from the relatively linear and planar E-isomer to the bent Z-isomer. This conversion represents a mechanical work stroke at the molecular level. When incorporated into a larger system, such as a polymer or a liquid crystal, this collective molecular motion can be amplified to generate macroscopic effects, such as contraction, expansion, or bending of the material. This principle is the basis for photomechanical actuators. Azobenzene derivatives are foundational to the field of light-driven molecular motors, where their isomerization can be designed to produce continuous, directional rotation. nih.gov

Design of Optoelectronic and Sensory Devices

The light-responsive nature of this compound makes it suitable for integration into optoelectronic and sensory devices. In optoelectronics, its ability to switch between two states with different absorption spectra and dipole moments can be used to create optical switches and modulators. acs.org

For sensory applications, the electronic and spectral properties of the molecule can be sensitive to its local environment. Changes in polarity, pH, or the presence of specific analytes can influence the isomerization process or the stability of the isomers. For example, the interaction of a target analyte with the molecule could hinder or favor the photo-switching, leading to a detectable change in the material's optical properties. This change can be used as a sensing signal. The solvatochromic behavior of push-pull dyes, where their color changes with the polarity of the solvent, is a well-known phenomenon that can be exploited in chemical sensors. nih.gov

Incorporation into Polymeric and Supramolecular Architectures

To harness the properties of individual this compound molecules for macroscopic applications, they are often incorporated into larger, more complex structures like polymers and supramolecular assemblies.

Polymeric Architectures: The diazene unit can be integrated into a polymer chain in two primary ways:

As a side-chain: The molecule is attached as a pendant group to a polymer backbone. This is a common approach for creating photoresponsive materials like liquid crystal polymers, where the reorientation of the azobenzene units by light can disrupt or induce liquid crystalline phases, leading to dramatic changes in the material's optical and physical properties. researchgate.net

These photoresponsive polymers have been explored for applications in holographic data storage, photo-switchable adhesives, and coatings. researchgate.netrsc.org

Supramolecular Architectures: Through non-covalent interactions such as hydrogen bonding or π-π stacking, this compound can self-assemble into ordered structures. The photoisomerization of the azobenzene units within these assemblies can be used to reversibly alter the structure and function of the entire supramolecular system, enabling the creation of light-responsive gels, vesicles, or surface monolayers.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Diazene (B1210634) Materials

The rational design of new diazene-based materials is a cornerstone of future research, aiming to precisely control and enhance their physicochemical properties. By strategically modifying the molecular architecture of compounds like (4-Methylphenyl)(4-nitrophenyl)diazene, scientists can tailor their absorption spectra, switching efficiency, and thermal stability.

Key design strategies include:

Substitution Effects: The introduction of various functional groups onto the phenyl rings can significantly influence the electronic and steric properties of the molecule. For instance, modifying the electron-donating methyl group or the electron-withdrawing nitro group in this compound can alter the energy levels of the molecular orbitals, thereby tuning the wavelength required for photoisomerization. ontosight.ai

Steric Hindrance: Introducing bulky substituents near the diazene bond can modulate the kinetics of thermal relaxation from the cis to the trans isomer, thereby influencing the stability of the cis state.

Extended Conjugation: Incorporating diazene moieties into larger π-conjugated systems can lead to materials with novel electronic and optical properties, potentially enabling applications in organic electronics.

A systematic approach to molecular design, combining synthetic chemistry with computational modeling, will be crucial for predicting the properties of novel diazene derivatives before their synthesis, accelerating the discovery of materials with desired functionalities. mdpi.comresearchgate.net

Integration with Hybrid Systems and Nanomaterials

The functionalization of hybrid systems and nanomaterials with diazene derivatives represents a significant area of emerging research. By anchoring molecules like this compound onto the surfaces of nanoparticles, polymers, or metal-organic frameworks (MOFs), researchers can create smart materials with light-responsive properties. rsc.orgresearchgate.net

Table 1: Potential Hybrid Systems Incorporating Diazene Functionality

| Hybrid System | Potential Application |

| Diazene-Functionalized Nanoparticles | Targeted drug delivery, light-controlled catalysis |

| Diazene-Containing Polymers | Photo-responsive actuators, smart coatings |

| Diazene-Based Metal-Organic Frameworks (MOFs) | Gas storage and separation with optical control |

| Diazene-Modified Graphene | Photoswitchable electronic devices, sensors |

The integration of diazenes into these systems allows for the remote control of their properties using light. For example, the photoisomerization of diazene units on the surface of a nanoparticle could trigger the release of an encapsulated drug. Similarly, in a polymer matrix, the conformational changes of the diazene molecules can induce macroscopic changes in the material's shape or volume. The synthesis and characterization of these hybrid materials are expected to be a major focus of future research. rsc.orgumons.ac.befrontiersin.orgustc.edu.cn

Computational Advancements in Predicting and Designing Diazene Properties

Computational chemistry is an indispensable tool for understanding and predicting the behavior of diazene compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating the electronic structure and photoisomerization mechanisms of molecules like this compound. nih.govmpg.deacs.org

Future computational efforts will likely focus on:

Accurate Prediction of Excited States: Improving the accuracy of computational methods to predict the potential energy surfaces of the excited states involved in the photoisomerization process. polimi.it This will provide deeper insights into the dynamics of the switching mechanism.

Modeling of Complex Environments: Developing and applying multiscale modeling techniques to simulate the behavior of diazene molecules in complex environments, such as on surfaces or within polymer matrices. umons.ac.be This will enable a more realistic prediction of their performance in real-world applications.

High-Throughput Screening: Utilizing machine learning and artificial intelligence to perform high-throughput virtual screening of large libraries of diazene derivatives to identify candidates with optimal properties for specific applications.

These computational advancements will significantly accelerate the design and discovery of new diazene-based materials with tailored functionalities. researchgate.netnih.gov

Expanding the Scope of Light-Controlled Functionality

The ability to control molecular function with light is a key advantage of diazene-based systems. Future research will aim to expand the scope of this light-controlled functionality beyond simple switching. The unique properties of substituted diazenes could be harnessed for a variety of photonic and optoelectronic applications. researchgate.netmdpi.com

Table 2: Emerging Light-Controlled Applications of Diazene Derivatives

| Application Area | Description |

| Optical Data Storage | Utilizing the two distinct states (trans and cis) of diazene molecules to store binary information at the molecular level. |

| Molecular Machines | Designing complex molecular systems where the photoisomerization of a diazene unit drives mechanical motion. |

| All-Optical Switches | Developing devices where light of one wavelength is used to control the transmission of light of another wavelength. mdpi.com |

| Photopharmacology | Creating drugs that can be activated or deactivated at a specific site in the body using light, potentially reducing side effects. |

The development of these advanced applications will require a deep understanding of the relationship between molecular structure and photophysical properties. By fine-tuning the substitution patterns on the diazene core, researchers can optimize the molecules for specific light-controlled functions. rsc.orgelsevierpure.commdpi.com

Green Chemistry Approaches in Diazene Synthesis and Application

As the applications of diazene compounds expand, there is a growing need for sustainable and environmentally friendly methods for their synthesis and use. Green chemistry principles are becoming increasingly important in guiding the development of new chemical processes. mdpi.commdpi.comwhiterose.ac.uk

Future research in this area will focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids. nih.gov

Catalytic Methods: Developing highly efficient catalytic systems to minimize waste and energy consumption during synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts. mdpi.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of diazene compounds.

By embracing green chemistry principles, the scientific community can ensure that the development and application of diazene-based technologies are both innovative and sustainable. nih.govunibe.chresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (4-Methylphenyl)(4-nitrophenyl)diazene to achieve high yield and purity?

- Methodological Answer : The compound can be synthesized via diazo coupling reactions between 4-methylaniline and 4-nitroaniline derivatives. Key steps include:

- Diazotization : Use sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl) at 0–5°C to generate the diazonium salt from 4-methylaniline.

- Coupling : React the diazonium salt with 4-nitrophenyl derivatives in a buffered alkaline medium (pH 8–10) to facilitate electrophilic substitution.

- Purification : Recrystallization using ethanol/water mixtures improves purity.

Reference to analogous synthesis pathways is found in Scheme 1 of , where substituents like 4-methylphenyl and 4-nitrophenyl are coupled .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL ( ) or SHELXT ( ) for structure refinement. WinGX ( ) supports data processing and visualization of anisotropic displacement ellipsoids.

- Spectroscopy :

- FTIR : Identify characteristic N=N stretching (~1450–1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- NMR : ¹H NMR in CDCl₃ shows methyl protons at ~2.3 ppm (singlet) and aromatic protons split into distinct multiplet patterns.

Cross-reference with NIST Chemistry WebBook ( ) for validated spectral data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photo-induced reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Input the InChI key from (RCKPBWDWYMRPBQ-UHFFFAOYSA-N) to model the ground and excited states.

- TD-DFT : Predict UV-Vis absorption spectra by analyzing HOMO-LUMO transitions. The nitro group’s electron-withdrawing nature may redshift absorption maxima compared to non-nitrated analogs.

- Reactivity Insights : Simulate bond dissociation energies (BDEs) to assess thermal stability and predict sites for radical formation .

Q. How can conflicting thermal stability data in literature be resolved for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to compare decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, decomposition).

- Cross-Validation : Compare results with NIST Standard Reference Data ( ) to resolve discrepancies. Contradictions may arise from impurities or polymorphic forms, necessitating high-purity samples and controlled heating rates .

Q. What mechanistic insights exist for the biological interactions of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The nitro group may act as an electron-deficient moiety for charge-transfer interactions with biological targets.

- In Vitro Studies : Reference , where analogous diazenes stabilize tumor suppressor Pdcd4. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins.

- Cellular Assays : Evaluate cytotoxicity and oxidative stress responses in cancer cell lines (e.g., HeLa) using MTT assays and ROS detection probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.